4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Overview
Description
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenoxy group, and a benzaldehyde moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde typically involves the following steps:
Step 1 Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, which involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the nitrophenoxy group.
Step 2 Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-nitrophenol under specific conditions to form the desired product.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .
Comparison with Similar Compounds
4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde can be compared with similar compounds such as:
- 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
- 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
- 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde
These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular synthetic and research purposes.
Properties
IUPAC Name |
4-methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-6-11(9-17)8-12(14)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLZETGPULWKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236937 | |
Record name | 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-81-3 | |
Record name | 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329222-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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